molecular formula C20H27N5O B6578758 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea CAS No. 1172497-99-2

3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea

Cat. No. B6578758
CAS RN: 1172497-99-2
M. Wt: 353.5 g/mol
InChI Key: HIAMQIFIBYWIRW-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea, also known as P2PMPU, is a small molecule that has been studied extensively in recent years due to its interesting properties. It has been found to have a wide range of applications in many different fields, including scientific research, drug discovery, and biochemistry.

Mechanism of Action

The exact mechanism of action of 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea is not entirely clear. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of the enzyme can lead to a decrease in the production of certain prostaglandins, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antinociceptive, and analgesic effects, as well as anti-cancer effects. It has also been found to have anti-oxidant effects, which may be beneficial in certain conditions.

Advantages and Limitations for Lab Experiments

3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a convenient reagent for various experiments. However, it is also relatively unstable, which can limit its use in some experiments. Additionally, it is not approved for human use, which can limit its use in certain experiments.

Future Directions

Despite its wide range of applications, there is still much that is unknown about 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea. One potential future direction for this molecule is to further explore its potential as an inhibitor of enzymes. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential as an anti-oxidant. Additionally, further research could be done to explore its potential as a tool in molecular biology and biochemistry. Finally, further research could be done to explore its potential as a therapeutic agent.

Synthesis Methods

3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea can be synthesized in several different ways. The most common method is by reacting a pyridine-2-carboxaldehyde with a 4-methylpiperazine in an aqueous solution. This reaction is typically carried out in an acidic medium, such as hydrochloric acid, and is typically heated to a temperature of approximately 80°C. The reaction yields the desired product, 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea, in a moderate yield.

Scientific Research Applications

3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea has been found to have a wide range of applications in scientific research. It has been used as a reagent in various organic reactions, such as the synthesis of other small molecules and the synthesis of polymers. It has also been used as a tool in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules.

properties

IUPAC Name

1-propan-2-yl-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16(2)22-20(26)23-18-8-6-17(7-9-18)15-24-11-13-25(14-12-24)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAMQIFIBYWIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

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